3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337540
InChI: InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(17-2)3-4-9(8)13/h3-5H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H10BrNO4
Molecular Weight: 312.12 g/mol

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18337540

Molecular Formula: C12H10BrNO4

Molecular Weight: 312.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid -

Specification

Molecular Formula C12H10BrNO4
Molecular Weight 312.12 g/mol
IUPAC Name 3-(2-bromo-5-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(17-2)3-4-9(8)13/h3-5H,1-2H3,(H,15,16)
Standard InChI Key QXBKASAYBYXPFT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC(=C2)OC)Br)C(=O)O

Introduction

3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This compound is of interest in medicinal chemistry due to its structural features, which suggest potential biological activity. The bromine and methoxy substituents on the phenyl ring, along with the carboxylic acid group, make it a versatile molecule for further functionalization and study.

Synthesis

While specific synthesis data for this compound is limited, general methods for constructing isoxazole derivatives involve cycloaddition reactions between nitrile oxides and alkenes or alkynes. A plausible synthesis pathway for this compound includes:

  • Formation of Nitrile Oxide: Generated in situ from an oxime precursor using an oxidizing agent like oxone.

  • Cycloaddition Reaction: The nitrile oxide reacts with a dipolarophile such as an alkene (bearing the appropriate substituents) to form the isoxazole ring.

  • Functionalization: Introduction of bromine and methoxy groups on the phenyl ring through electrophilic aromatic substitution or other derivatization methods.

Analytical Characterization

The structure and purity of 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR) signals would include:

      • Aromatic protons from the phenyl ring.

      • Methyl group on the isoxazole ring.

    • Carbon (13^{13}C NMR) signals would confirm functional groups like carboxylic acid, methoxy, and aromatic carbons.

  • Infrared Spectroscopy (IR):

    • Strong absorption bands for:

      • Carboxylic acid (C=O\text{C=O}) around 1700 cm1^{-1}.

      • Isoxazole ring vibrations.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to m/z=298m/z = 298, confirming molecular weight.

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction could provide definitive structural confirmation.

Potential Applications

The compound's unique structure suggests several potential applications:

  • Pharmaceutical Development:

    • Isoxazoles are known for their biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

    • The bromine atom may enhance binding affinity to biological targets through halogen bonding.

  • Material Science:

    • Functionalized isoxazoles can serve as precursors in polymer chemistry or as ligands in coordination complexes.

  • Chemical Probes:

    • The methoxy and carboxylic acid groups make it suitable for conjugation with biomolecules, enabling use in biochemical assays.

Safety and Handling

As with many brominated compounds, proper precautions should be taken when handling this substance:

Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary MeasuresUse gloves, goggles, and work in a well-ventilated area or fume hood. Store in a cool, dry place away from incompatible substances.

Research Gaps and Future Directions

Despite its potential, detailed studies on this compound's biological activity, pharmacokinetics, and toxicity are lacking. Future research should focus on:

  • Screening for antimicrobial or anticancer activity.

  • Exploring derivatives with modified substituents to enhance bioactivity.

  • Investigating its role as a building block in advanced materials.

This article provides a foundational overview of 3-(2-Bromo-5-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid while highlighting its potential applications and research avenues.

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